molecular formula C8H8BrNO2 B1598945 Methyl 2-bromo-5-methylnicotinate CAS No. 136227-39-9

Methyl 2-bromo-5-methylnicotinate

Cat. No.: B1598945
CAS No.: 136227-39-9
M. Wt: 230.06 g/mol
InChI Key: XSYQCMMZAQCJKA-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-methylnicotinate is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol. It is a pale-yellow to yellow-brown solid that is used in various scientific research applications. This compound is part of the pyridine family, which are heterocyclic aromatic organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromo-5-methylnicotinate can be synthesized through several methods, including the bromination of methyl nicotinate. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-5-methylnicotinate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions typically yield the corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions result in the replacement of the bromine atom with other functional groups, leading to a variety of substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-bromo-5-methylnicotinate is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. The compound is also used as a building block in the construction of more complex molecules in medicinal chemistry and materials science.

Mechanism of Action

The mechanism by which methyl 2-bromo-5-methylnicotinate exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. The molecular targets and pathways involved vary depending on the application and the specific derivatives formed.

Comparison with Similar Compounds

Methyl 2-bromo-5-methylnicotinate is similar to other brominated pyridine derivatives, such as methyl 5-bromo-2-methoxynicotinate. it is unique in its specific substitution pattern and reactivity profile. Other similar compounds include:

  • Methyl 2-bromo-3-methylnicotinate

  • Methyl 2-bromo-4-methylnicotinate

  • Methyl 3-bromo-2-methylnicotinate

These compounds differ in the position of the bromine atom and the methyl group on the pyridine ring, leading to variations in their chemical properties and reactivity.

Properties

IUPAC Name

methyl 2-bromo-5-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-3-6(8(11)12-2)7(9)10-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYQCMMZAQCJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395796
Record name methyl 2-bromo-5-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136227-39-9
Record name methyl 2-bromo-5-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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